Methyl 4-oxo-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline-2-carboxylate
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Overview
Description
Methyl 4-oxo-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline-2-carboxylate: is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core with a tetramethyl-1,3,2-dioxaborolan-2-yl group at the 8th position and a carboxylate group at the 2nd position.
Synthetic Routes and Reaction Conditions:
Oxidation and Carboxylation: Further oxidation and carboxylation steps are required to introduce the carboxylate group at the appropriate position on the quinoline ring.
Industrial Production Methods:
Batch Production: Industrial-scale production often involves batch processes where the synthesis is carried out in large reactors under controlled conditions to ensure consistency and quality.
Continuous Flow Synthesis: Continuous flow synthesis methods are also employed to enhance efficiency and scalability, allowing for the continuous production of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the quinoline core to its reduced forms.
Substitution Reactions: Substitution reactions at different positions on the quinoline ring can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used for reduction reactions.
Substituents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidized Derivatives: Oxidation can lead to the formation of quinone derivatives.
Reduced Derivatives: Reduction can produce hydroquinoline derivatives.
Substituted Derivatives: Substitution reactions can yield a variety of functionalized quinoline derivatives.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, influencing various biochemical processes. The quinoline core is known for its ability to intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A related compound with a benzoate group instead of quinoline.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate: Another related compound with a picolinate group.
Uniqueness: The presence of the quinoline core in Methyl 4-oxo-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline-2-carboxylate sets it apart from other boronic acid derivatives, providing unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
methyl 4-oxo-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO5/c1-16(2)17(3,4)24-18(23-16)11-8-6-7-10-13(20)9-12(15(21)22-5)19-14(10)11/h6-9H,1-5H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWQLXZJJLODGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=O)C=C(N3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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